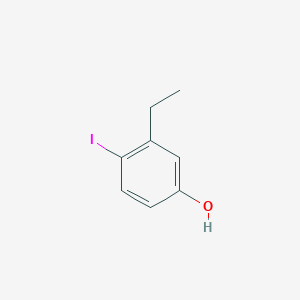

3-Ethyl-4-iodophenol

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . This method could potentially be adapted for the synthesis of 3-Ethyl-4-iodophenol by choosing appropriate starting materials and reaction conditions. Similarly, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates involves Knoevenagel condensation , which might be relevant if a similar condensation step is required in the synthesis of 3-Ethyl-4-iodophenol.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques. For example, the study of (E)-5-(diethylamino)-2-[(4-iodophenylimino)methyl]phenol utilized X-ray diffraction, FT-IR, and UV/Vis spectroscopy to determine the presence of conformers and preferred tautomeric forms . These techniques could be applied to 3-Ethyl-4-iodophenol to determine its molecular conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of iodophenols can be inferred from the reactions of similar compounds. The ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate undergoes Williamson ether synthesis , suggesting that 3-Ethyl-4-iodophenol may also participate in etherification reactions due to the presence of the iodine substituent, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-4-iodophenol can be predicted based on the properties of structurally similar compounds. For instance, the presence of an iodine atom in the compound studied in contributes to the formation of halogen-halogen interactions, which could also be expected in 3-Ethyl-4-iodophenol. Additionally, the phenolic substitution in the compounds synthesized in was found to enhance antioxidant activity, suggesting that 3-Ethyl-4-iodophenol may also exhibit such properties due to the presence of the phenol group.

科学的研究の応用

Signal Enhancement in Biochemical Assays

- Enhancement of Luminol-based Assays : 4-Iodophenol has been applied to enhance signals in luminol-based immunodot and Western blotting assays. It significantly improves the detection sensitivity of biotin-bovine serum albumin (BSA), demonstrating a 3-fold and 10-fold signal enhancement for Western blotting and immunodot binding detection, respectively (Leong & Fox, 1988).

- Application in Chemiluminescence : The use of 4-Iodophenol as an enhancer in horseradish peroxidase (HRP) catalyzed luminol chemiluminescence has been studied. It significantly improves the chemiluminescence intensity, thereby enhancing the detection sensitivity in liposome encapsulated HRP detection (Kamidate et al., 2009).

Pharmaceutical and Chemical Synthesis

- Inhibitory Potential and Chemical Synthesis : Derivatives containing indole or benzofuran moieties have been synthesized using o-iodophenol. These compounds show potential as PDE4B inhibitors, demonstrating the utility of iodophenol derivatives in the development of therapeutic agents (Rao et al., 2014).

- Regio- and Stereo-specific Chemical Reactions : Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate has been prepared using iodophenol compounds, showcasing the role of such substances in regio- and stereo-specific chemical synthesis (Qing & Zhang, 1997).

Analytical Chemistry

- Electrophoretic and NMR Studies : Interactions between halophenols, including iodophenols, and various cations have been investigated through capillary electrophoretic and nuclear magnetic resonance studies. This underscores the importance of iodophenols in understanding molecular interactions and their implications in analytical chemistry (Čabovska et al., 2003).

Industrial Applications

- Heterologous Synthesis in E. coli : The artificial biosynthetic pathway involving 4-ethylphenol demonstrates its industrial relevance, especially in the pharmaceutical and food industries. This research highlights the potential for bioengineering and industrial application of similar compounds (Zhang, Long & Ding, 2020).

特性

IUPAC Name |

3-ethyl-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJZXNVVBMBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438615 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-iodophenol | |

CAS RN |

156878-64-7 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

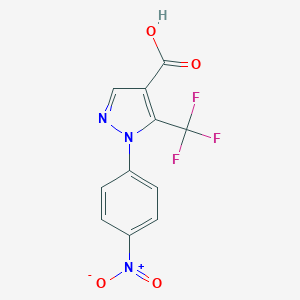

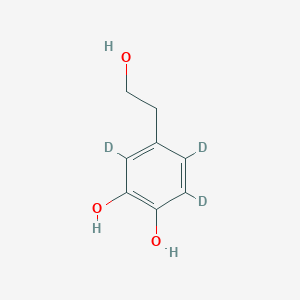

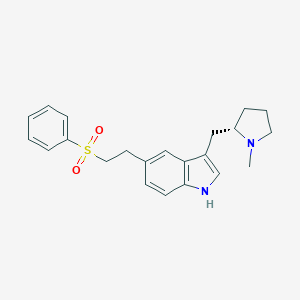

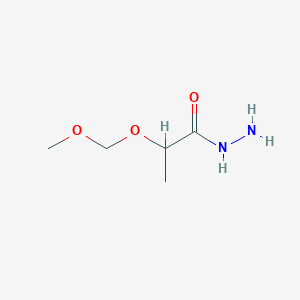

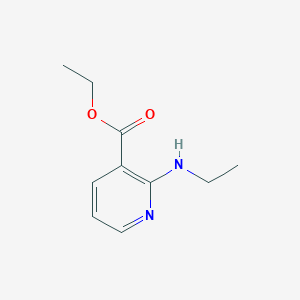

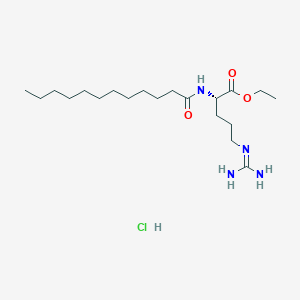

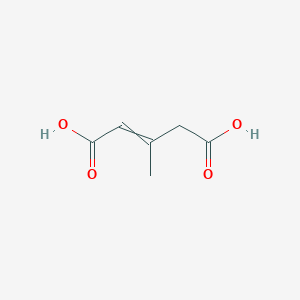

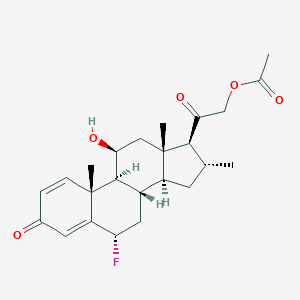

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)